3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
Triazoles are a class of nitrogen-containing heterocyclic compounds . They have been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Synthesis Analysis
The synthesis of triazoles often involves multistep synthetic routes . For example, one method involves treating Schiff’s bases with ethyl chloroacetate in the presence of α-Halocarbonyl Compounds .Molecular Structure Analysis
Triazoles have a five-membered ring structure containing three nitrogen atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, they can be produced by continuous C-H functionalization and C-C, N-N, and C-N bond formation reactions with Cu(OAc)2 as a catalyst .Physical and Chemical Properties Analysis
Triazoles have unique structure and properties that make them useful in various fields . They have positive energy content and densities subject to fused triazole and triazine framework and various functional groups .Scientific Research Applications
Antimicrobial Activities
Compounds with structures related to "3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine" have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from various primary amines and screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2010).
Synthesis in Supercritical Carbon Dioxide
Another research application involves the synthesis of compounds in supercritical carbon dioxide (scCO2) as an eco-friendly solvent. For example, 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in the synthesis of antiviral drugs, was obtained by condensation in scCO2, showcasing the potential for green chemistry applications (Baklykov et al., 2019).
Antituberculous Agents
Structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, a promising antituberculous agent, were synthesized and evaluated for tuberculostatic activity. This research highlights the importance of structural modification in the development of new treatments for tuberculosis (Titova et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-ethyl-N-[(2-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-3-20-14-12(18-19-20)13(16-9-17-14)15-8-10-6-4-5-7-11(10)21-2/h4-7,9H,3,8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCZVGIPXPJDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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